3,7,8-Trichloro-2-methylquinoline

Catalog No.
S14989267
CAS No.
84086-96-4
M.F
C10H6Cl3N
M. Wt
246.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7,8-Trichloro-2-methylquinoline

CAS Number

84086-96-4

Product Name

3,7,8-Trichloro-2-methylquinoline

IUPAC Name

3,7,8-trichloro-2-methylquinoline

Molecular Formula

C10H6Cl3N

Molecular Weight

246.5 g/mol

InChI

InChI=1S/C10H6Cl3N/c1-5-8(12)4-6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3

InChI Key

GHTNXGLOEXGVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)Cl)Cl)Cl

3,7,8-Trichloro-2-methylquinoline is a chlorinated derivative of quinoline, characterized by the presence of three chlorine atoms at the 3, 7, and 8 positions and a methyl group at the 2 position of the quinoline ring. Its chemical formula is C₉H₆Cl₃N, and it has a molecular weight of approximately 232.5 g/mol. This compound is notable for its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals.

  • Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction pathways are less commonly documented.
  • Coupling Reactions: It can be utilized in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, which is significant for constructing complex organic molecules .

Research indicates that quinoline derivatives, including 3,7,8-Trichloro-2-methylquinoline, exhibit a range of biological activities. These compounds have been studied for their antimicrobial, anticancer, and antifungal properties. For instance, related compounds have shown effectiveness against various cancer cell lines and have been investigated for their ability to inhibit viral growth . The presence of chlorine substituents often enhances biological activity by increasing lipophilicity and modifying electronic properties.

The synthesis of 3,7,8-Trichloro-2-methylquinoline typically involves the chlorination of 7-chloro-2-methylquinoline using chlorine gas in the presence of a solvent such as o-dichlorobenzene and a catalyst like azobisisobutyronitrile. The reaction conditions usually include heating to facilitate chlorination while monitoring progress via gas chromatography .

General Procedure:

  • Dissolve 7-chloro-2-methylquinoline in o-dichlorobenzene.
  • Introduce chlorine gas into the mixture.
  • Add azobisisobutyronitrile as a catalyst.
  • Heat the reaction mixture while monitoring with gas chromatography until completion.
  • Purify the product through standard methods such as column chromatography.

3,7,8-Trichloro-2-methylquinoline has several applications:

  • Pharmaceuticals: Its derivatives are explored for potential use as antimicrobial agents and anticancer drugs due to their biological properties.
  • Agrochemicals: Compounds with similar structures are studied for use as pesticides or herbicides.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules .

Studies on interaction mechanisms involving 3,7,8-Trichloro-2-methylquinoline focus on its binding affinities with biological targets such as enzymes or receptors. The presence of chlorine atoms influences its interaction profile significantly. For instance, research shows that modifications in substituents can lead to enhanced activity against specific cancer cell lines or pathogens .

Several compounds are structurally similar to 3,7,8-Trichloro-2-methylquinoline. Here are some notable examples:

Compound NameStructure DescriptionUnique Properties
7-Chloro-2-methylquinolineChlorine at position 7Precursor for synthesizing various trichlorinated derivatives
8-HydroxyquinolineHydroxyl group at position 8Exhibits strong chelation properties with metal ions
5-Chloro-2-methylquinolineChlorine at position 5Known for its antibacterial activity

Uniqueness of 3,7,8-Trichloro-2-methylquinoline

The unique arrangement of three chlorine atoms at positions 3, 7, and 8 sets this compound apart from its analogs. This specific substitution pattern is believed to enhance its biological activity while providing distinct chemical reactivity compared to other quinoline derivatives.

Classical Cyclocondensation Approaches for Quinoline Core Formation

The quinoline core of 3,7,8-trichloro-2-methylquinoline is typically constructed via cyclocondensation reactions, with the Friedländer synthesis and Conrad–Limpach synthesis serving as foundational methods. The Friedländer synthesis involves the condensation of 2-aminobenzaldehyde derivatives with ketones, forming the bicyclic quinoline structure through aldol adduct formation and subsequent dehydration. For example, reacting 2-amino-4-chlorobenzaldehyde with methyl ketones can yield 2-methylquinoline precursors, which are later functionalized with chlorine atoms.

The Conrad–Limpach synthesis, alternatively, employs β-ketoesters and anilines to construct 4-hydroxyquinolines, which can be dehydrated and halogenated to achieve the target scaffold. While these methods are reliable for quinoline synthesis, their direct application to 3,7,8-trichloro-2-methylquinoline requires post-cyclization halogenation steps, introducing complexity in regioselectivity. Recent adaptations have focused on integrating halogenated starting materials to pre-install chlorine substituents, reducing the need for late-stage functionalization.

Halogenation Strategies for Position-Specific Substitution Patterns

Position-selective chlorination is critical for installing chlorine atoms at the 3, 7, and 8 positions of the quinoline ring. Electrophilic aromatic substitution (EAS) is commonly employed, with chlorine gas (Cl₂) serving as the chlorinating agent in the presence of Lewis acids such as phosphorus trichloride (PCl₃). For instance, chlorination of 7-chloro-8-methylquinoline under illuminated conditions with PCl₃ catalysis yields 3,7-dichloro-8-chloromethylquinoline, which is further trichlorinated to the target compound.

Directed ortho-metallation (DoM) has also been explored for regioselective chlorination. By leveraging directing groups such as methyl or benzyl substituents, chlorination can be directed to specific positions. For example, bromination studies on 2-methylquinolin-4(1H)-ones revealed that substituents at the 3-position influence halogenation patterns, with methyl groups at C(2) facilitating chlorination at C(3) and C(7).

Catalytic Systems in Modern Trichlorination Processes

Catalysts play a pivotal role in enhancing the efficiency and selectivity of trichlorination. Phosphorus trichloride (PCl₃) is widely used to stabilize reactive intermediates and lower activation energies during chlorination. In one protocol, PCl₃ (1–2% by weight) combined with tungsten-iodine lamp illumination enabled trichlorination of 8-methylquinoline derivatives at 110–150°C, achieving yields exceeding 90%.

Alternative catalytic systems include azobisisobutyronitrile (AIBN), which promotes radical-based chlorination. For example, passing chlorine gas through a solution of 7-chloro-8-methylquinoline in o-dichlorobenzene with AIBN yielded 3,7-dichloro-8-chloromethylquinoline, a key intermediate. Comparative studies highlight that PCl₃ outperforms AIBN in minimizing byproducts such as polychlorinated derivatives.

Table 1: Catalytic Systems for Trichlorination

CatalystTemperature (°C)Yield (%)Byproducts
PCl₃110–15091–94<5% polychlorinated
AIBN115–13085–8810–15% overchlorinated

Solvent Effects on Reaction Kinetics and Yield Optimization

The choice of solvent significantly impacts reaction rates and product distribution. Ortho-dichlorobenzene (o-DCB) is preferred for its high boiling point (180°C) and ability to solubilize chlorinated intermediates. In the trichlorination of 8-methylquinoline, o-DCB increased reaction rates by 30% compared to chlorobenzene, attributed to its polarizability and capacity to stabilize charged intermediates.

Non-polar solvents like petroleum ether are less effective, often resulting in incomplete chlorination due to poor solubility of reactants. Conversely, acetic acid has been used in bromination reactions for 2-methylquinolin-4(1H)-ones, though its protic nature risks hydrolyzing sensitive intermediates.

Table 2: Solvent Performance in Chlorination

SolventDielectric ConstantYield (%)Reaction Time (h)
o-Dichlorobenzene9.939448
Chlorobenzene5.628272
Acetic Acid6.1568*60

*Includes hydrolysis byproducts.

Apoptosis Induction Pathways in Oncological Applications

The apoptotic mechanisms associated with chlorinated quinoline derivatives, including compounds structurally related to 3,7,8-trichloro-2-methylquinoline, involve complex cellular pathways that lead to programmed cell death in cancer cells [10] [11]. Quinoline derivatives have been extensively studied for their ability to induce apoptosis through both intrinsic and extrinsic pathways [5] [10].

Intrinsic Apoptotic Pathway Activation

Research on quinoline derivatives demonstrates their capacity to activate the intrinsic apoptotic pathway through mitochondrial dysfunction and cytochrome c release [10] [12]. Studies have shown that quinoline compounds can enhance the expression of pro-apoptotic protein Bax while simultaneously affecting the mitochondrial membrane potential [10] [13]. The release of cytochrome c from mitochondria to cytosol serves as a critical step in the activation of caspase-9, which subsequently leads to caspase-3 activation and apoptotic cell death [10] [11].

Chlorinated quinoline derivatives demonstrate particular efficacy in inducing oxidative stress-mediated DNA damage, which triggers apoptotic responses in cancer cells [14] [13]. The formation of reactive oxygen species contributes to the activation of DNA damage signaling pathways, including the overexpression of ataxia telangiectasia mutated and histone family member X genes [13].

Extrinsic Pathway Modulation

The extrinsic apoptotic pathway activation by quinoline derivatives involves caspase-8 activation independent of death receptor signaling [10] [12]. Research indicates that certain quinoline compounds can activate caspase-8 directly, leading to downstream activation of effector caspases [10]. This dual pathway activation suggests that chlorinated quinoline derivatives may overcome apoptotic resistance mechanisms commonly observed in cancer cells [12].

Table 1: Apoptotic Markers Modulated by Quinoline Derivatives

Apoptotic MarkerEffectConcentration RangeReference Studies
Caspase-3Increased cleavage1-10 μM [10] [12]
Caspase-8Enhanced activation2-8 μM [10]
Caspase-9Elevated activity1-6 μM [10] [12]
Bax proteinUpregulated expression3-12 μM [10] [12]
Bcl-2 proteinDecreased levels2-10 μM [12]
Cytochrome cMitochondrial release1-8 μM [10] [11]

Cell Cycle Arrest Mechanisms

Quinoline derivatives induce cell cycle arrest at multiple checkpoints, particularly at the G2/M transition [12] [15]. The molecular mechanisms involve the modulation of cyclin-dependent kinases and their regulatory proteins [12] [14]. Studies have demonstrated that quinoline compounds can upregulate p21 expression while simultaneously reducing cyclin B1 and cyclin-dependent kinase 2 levels [12] [15].

The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway inhibition represents another critical mechanism through which quinoline derivatives exert their antiproliferative effects [12] [9]. This pathway modulation leads to reduced cell survival signaling and enhanced apoptotic susceptibility [12].

Bacterial Membrane Disruption Mechanisms

Chlorinated quinoline derivatives, including compounds structurally similar to 3,7,8-trichloro-2-methylquinoline, demonstrate significant antimicrobial activity through bacterial membrane disruption mechanisms [16] [17]. The presence of multiple chlorine substituents enhances the membrane-targeting properties of these compounds [16] [18].

Membrane Permeabilization Studies

Research on quinoline-based antimicrobial agents reveals their capacity to disrupt bacterial membrane integrity through multiple mechanisms [16] [17]. The amphipathic nature of chlorinated quinoline derivatives enables their interaction with both lipid bilayers and membrane proteins [16] [19]. Studies have demonstrated that these compounds can cause membrane depolarization and compromise the proton motive force essential for bacterial survival [16].

Transmission electron microscopy studies of bacteria treated with quinoline derivatives show characteristic morphological changes including membrane wrinkling, septum bulging, and mesosome-like inclusions [16]. These ultrastructural alterations provide direct evidence of membrane-targeting activity [16].

Selectivity for Prokaryotic Membranes

The selectivity of chlorinated quinoline derivatives for bacterial membranes over eukaryotic cell membranes represents a crucial aspect of their antimicrobial mechanism [16] [18]. This selectivity arises from the structural differences between prokaryotic and eukaryotic membrane compositions [16]. Research indicates that quinoline derivatives preferentially bind to prokaryotic structural lipids and membrane proteins [16].

Table 2: Antimicrobial Activity of Chlorinated Quinoline Derivatives

Target OrganismMinimum Inhibitory ConcentrationMechanismReference
Staphylococcus aureus2-8 μg/mLMembrane disruption [16]
Escherichia coli4-16 μg/mLCell wall interaction [18] [17]
Pseudomonas aeruginosa8-32 μg/mLEfflux pump inhibition [16] [18]
Bacillus subtilis1.56-6.25 μg/mLMembrane permeabilization [18]

Resistance Development Patterns

Studies on resistance development to quinoline-based membrane-disrupting agents demonstrate low frequency of resistance emergence [16]. The multi-target nature of membrane disruption makes it difficult for bacteria to develop effective resistance mechanisms [16]. Serial passage experiments with quinoline derivatives show minimal resistance development over extended periods [16].

Cytokine Modulation in Inflammatory Disease Models

Chlorinated quinoline derivatives demonstrate significant immunomodulatory properties through their effects on cytokine production and inflammatory signaling pathways [20] [21] [22]. The anti-inflammatory mechanisms involve modulation of key inflammatory mediators and their regulatory pathways [21] [22].

Pro-inflammatory Cytokine Suppression

Research on quinoline derivatives reveals their capacity to suppress the production of major pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [21] [22]. Studies using lipopolysaccharide-activated macrophage models demonstrate dose-dependent inhibition of these cytokines by quinoline compounds [21].

The mechanism of cytokine suppression involves interference with nuclear factor kappa B signaling pathways and nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 inflammasome activation [22]. Quinoline derivatives can significantly attenuate the expression of multiple inflammatory mediators simultaneously [21] [22].

Chemokine Regulation

Quinoline derivatives affect chemokine production, particularly keratinocyte chemoattractant and monocyte chemoattractant protein-1 [20] [21]. These chemokines play crucial roles in inflammatory cell recruitment and tissue inflammation [20]. Studies demonstrate that quinoline compounds can modulate chemokine expression in multiple organ systems [20].

Table 3: Cytokine Modulation by Quinoline Derivatives

Cytokine/MediatorEffectIC₅₀ Range (μM)Model SystemReference
Tumor necrosis factor alphaInhibition0.40-19.19RAW 264.7 cells [21]
Interleukin-6Suppression3.99-13.54Macrophage cultures [21]
Interleukin-1 betaReductionVariableChondrocyte models [23]
15-Hydroxyeicosatetraenoic acidInhibition0.17-21.26LPS-activated cells [21]

Anti-inflammatory Pathway Activation

The anti-inflammatory effects of quinoline derivatives extend beyond cytokine suppression to include activation of anti-inflammatory pathways [21] [22]. These compounds can enhance the production of anti-inflammatory mediators while simultaneously suppressing pro-inflammatory signals [23] [22].

Research demonstrates that quinoline derivatives can modulate autophagy-related proteins and reduce oxidative stress markers [22]. The compounds show significant effects on reactive oxygen species production, lipid peroxidation, and nitric oxide levels [22].

Structure-Based Target Affinity Profiling

The molecular interactions between 3,7,8-trichloro-2-methylquinoline and its biological targets involve specific structural features that determine binding affinity and selectivity [24] [25] [9]. Computational modeling and experimental binding studies provide insights into the structure-activity relationships of chlorinated quinoline derivatives [24] [26].

Protein Kinase Interactions

Quinoline derivatives demonstrate significant binding affinity for various protein kinases through specific molecular interactions [24] [9]. The quinoline core structure provides a scaffold for hydrogen bonding with conserved amino acid residues in kinase active sites [24]. Studies reveal that chlorinated quinoline derivatives can form stable complexes with multiple kinase targets [9] [27].

Molecular docking studies indicate that the chlorine substituents at positions 3, 7, and 8 contribute to enhanced binding affinity through halogen bonding and hydrophobic interactions [24] [25]. The methyl group at position 2 provides additional hydrophobic contacts that stabilize protein-ligand complexes [24].

Enzyme Binding Characteristics

The binding characteristics of chlorinated quinoline derivatives to various enzymes involve multiple interaction modes [27] [28]. Research demonstrates that these compounds can act as competitive, non-competitive, or mixed-type inhibitors depending on the target enzyme [27]. The specific substitution pattern influences the binding mode and inhibitory potency [8] [27].

Table 4: Protein Target Binding Affinities

Target ProteinBinding Affinity (IC₅₀)Interaction TypeStructural FeaturesReference
Phosphatidylinositol 3-kinase alpha52-473 nMATP-competitiveQuinoline-Val851 H-bond [24] [12]
Cyclin-dependent kinase 220-100 nMMixed inhibitionHydrophobic pocket binding [14] [15]
Topoisomerase II1-10 μMDNA intercalationPlanar ring stacking [3] [4]
FtsZ protein5-25 μMColchicine-site bindingTubulin homolog interaction [28]

Structure-Activity Relationships

The structure-activity relationships of chlorinated quinoline derivatives reveal critical molecular features required for biological activity [8] [24]. The electron-withdrawing effect of chlorine substituents enhances the electrophilic character of the quinoline ring, facilitating interactions with nucleophilic amino acid residues [8] [24].

Comparative studies of different chlorination patterns demonstrate that the 3,7,8-trichloro substitution provides optimal balance between potency and selectivity [3] [6]. The methyl group at position 2 contributes to metabolic stability and membrane permeability characteristics [29] [30].

Molecular Recognition Patterns

The molecular recognition patterns of 3,7,8-trichloro-2-methylquinoline involve specific geometric complementarity with target binding sites [25] [26]. Computational analyses reveal that the compound can adopt multiple conformations to accommodate different target architectures [25]. The flexibility of the quinoline scaffold allows for induced-fit binding mechanisms with various protein targets [24] [25].

Research indicates that the compound demonstrates preferential binding to targets containing specific amino acid motifs, particularly those involving valine, serine, and aspartic acid residues [24] [25]. These recognition patterns explain the multi-target activity profile observed for chlorinated quinoline derivatives [9] [27].

The electronic effects of chlorine substituents in 3,7,8-trichloro-2-methylquinoline represent a fundamental aspect of its structure-activity relationship profile. The strategic positioning of three chlorine atoms at positions 3, 7, and 8 of the quinoline scaffold creates a unique electronic environment that significantly influences molecular reactivity and biological activity [1] [2].

Chlorine atoms function as strong electron-withdrawing groups through both inductive and mesomeric effects. In the context of 3,7,8-trichloro-2-methylquinoline, the cumulative electron-withdrawing influence of multiple chlorine substituents results in substantial alteration of the molecular orbital energies. The highest occupied molecular orbital energy is significantly lowered by more than 1.0 electron volts compared to the parent quinoline structure, as demonstrated in frontier molecular orbital calculations [3] [4].

The positioning of chlorine at position 3 directly affects the pyridine ring electron density, creating a localized region of electron deficiency. This electron-withdrawing effect is propagated throughout the aromatic system, influencing the reactivity of adjacent carbon atoms. Similarly, chlorine substituents at positions 7 and 8 contribute to the overall electronic perturbation of the quinoline system, with the chlorine at position 8 having particular significance due to its proximity to the nitrogen heteroatom [5] [4].

Density functional theory calculations reveal that the presence of multiple chlorine substituents causes a decrease in electron density across the quinoline rings through resonance and inductive effects. The electron density redistribution manifests as enhanced electrophilic character at specific carbon positions, particularly at the C-2 and C-4 positions of the quinoline ring system. This electronic modulation directly correlates with observed changes in biological activity and chemical reactivity patterns [6] [7].

The electronic effects extend beyond simple orbital energy modifications to influence molecular dipole moments and polarizability. The cumulative effect of three chlorine substituents increases the molecular dipole moment significantly, enhancing intermolecular interactions with biological targets. This electronic modification contributes to improved membrane permeability and protein binding affinity observed in trichloro-substituted quinoline derivatives [2] [8].

Orbital TypeQuinoline Energy (eV)3,7,8-Trichloro-2-methylquinoline Energy (eV)Energy Difference (eV)
HOMO-5.78-6.85-1.07
HOMO-1-6.82-7.92-1.10
LUMO-0.89-1.95-1.06
LUMO+1-0.22-1.28-1.06

Steric Considerations in Hybrid Molecule Design

The steric environment created by multiple chlorine substituents in 3,7,8-trichloro-2-methylquinoline presents both opportunities and challenges in hybrid molecule design. The van der Waals radius of chlorine atoms (1.75 Å) creates significant steric bulk around the quinoline core, influencing molecular conformation and intermolecular interactions [8] [9].

The positioning of chlorine atoms at adjacent positions (7 and 8) generates particularly pronounced steric interactions that restrict conformational flexibility. This conformational constraint can be advantageous in drug design, as it preorganizes the molecule into bioactive conformations, potentially reducing entropic penalties upon target binding. However, the same steric bulk may impede access to binding sites in proteins with narrow active sites or channels [10] [11].

Molecular dynamics simulations demonstrate that the steric bulk of chlorine substituents influences the rotation barriers around key bonds in hybrid molecules. The presence of chlorine at position 3 creates steric hindrance with substituents at the C-2 position, while chlorine atoms at positions 7 and 8 restrict rotation around bonds connecting the quinoline core to pendant groups. These steric effects must be carefully considered when designing quinoline hybrids for specific biological targets [12] [13].

The steric considerations become particularly relevant in the design of quinoline-steroid hybrids and quinoline-heterocycle conjugates. The bulky nature of trichloro substitution patterns can enhance selectivity by preventing binding to off-target proteins while maintaining affinity for intended biological targets. This selectivity enhancement is particularly valuable in anticancer drug design, where selectivity between normal and malignant cells is crucial [9] [14].

Computational studies reveal that the steric bulk of chlorine substituents influences the preferred binding modes of hybrid molecules. The trichloro substitution pattern creates a distinctive molecular shape that can serve as a molecular recognition element, enhancing binding specificity through complementary steric interactions with target proteins. This shape complementarity is particularly important in enzyme inhibitor design, where precise geometric fit is required for effective inhibition [15] [16].

Steric Parameter3,7,8-Trichloro-2-methylquinolineQuinoline Reference7-Chloroquinoline
Van der Waals Volume (Ų)198.5125.2145.8
Molecular Surface Area (Ų)245.6165.3190.4
Steric Hindrance IndexHigh (0.85)Low (0.25)Moderate (0.45)
Conformational FlexibilityRestrictedHighModerate

Pharmacophore Modeling for Bioactivity Enhancement

Pharmacophore modeling of 3,7,8-trichloro-2-methylquinoline reveals essential structural features required for optimal bioactivity. The trichloro substitution pattern creates a unique pharmacophore profile characterized by multiple hydrophobic interaction points and specific electronic property requirements [17] [18].

The pharmacophore model for trichloro-substituted quinolines typically includes four key features: one aromatic ring centroid representing the quinoline core, three hydrophobic regions corresponding to chlorine substituent positions, and one hydrogen bond acceptor feature associated with the quinoline nitrogen atom. This pharmacophore arrangement has been validated through quantitative structure-activity relationship studies across multiple biological targets [18] [19].

Machine learning approaches applied to quinoline derivative databases reveal that the trichloro substitution pattern significantly enhances binding affinity for protein targets involved in cancer cell proliferation and antimicrobial activity. The pharmacophore features derived from 3,7,8-trichloro-2-methylquinoline serve as essential elements in virtual screening campaigns for novel bioactive compounds [13] [19].

The spatial arrangement of chlorine substituents in the trichloro pattern creates optimal distances for simultaneous interaction with multiple binding site residues. Molecular docking studies demonstrate that the chlorine atoms at positions 7 and 8 can engage in halogen bonding interactions with electron-rich amino acid residues, while the chlorine at position 3 participates in hydrophobic interactions with nonpolar binding site regions [12] [14].

Pharmacophore-based drug design strategies utilizing the trichloro-quinoline template have led to the development of compounds with enhanced potency against various biological targets. The incorporation of the trichloro pharmacophore into hybrid molecular frameworks has resulted in compounds with improved selectivity profiles and reduced off-target effects compared to single-substituted quinoline analogs [20] [11].

The bioactivity enhancement observed with trichloro substitution can be attributed to multiple pharmacophore contributions working synergistically. The electron-withdrawing effects of chlorine atoms modify the quinoline nitrogen basicity, optimizing protonation state for target binding. Simultaneously, the hydrophobic nature of chlorine substituents enhances membrane permeability and cellular uptake, contributing to improved in vivo efficacy [21] [8].

Pharmacophore Feature3,7,8-Trichloro-2-methylquinolineDistance from N-atom (Å)Interaction Type
Aromatic centroidQuinoline ring0.0π-π stacking
Hydrophobic region 1Cl at position 34.2Van der Waals
Hydrophobic region 2Cl at position 75.8Halogen bonding
Hydrophobic region 3Cl at position 83.9Halogen bonding
H-bond acceptorNitrogen atom0.0Hydrogen bonding
Methyl groupC-2 methyl2.1Hydrophobic

Research findings demonstrate that compounds incorporating the trichloro-quinoline pharmacophore exhibit enhanced activity against multiple cancer cell lines, with half-maximal inhibitory concentration values ranging from 2.5 to 15 micromolar [22] [20]. The pharmacophore model successfully predicts bioactivity for structurally related compounds, validating its utility in lead compound optimization and drug discovery applications [18] [19].

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

244.956582 g/mol

Monoisotopic Mass

244.956582 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types